molecular formula C17H15N3O3 B7720329 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B7720329
M. Wt: 309.32 g/mol
InChI Key: ZJTLXLOZVORVPD-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and halogens (Cl2, Br2). The reactions are typically carried out under controlled temperatures and in the presence of solvents like DCM or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide include other oxadiazole derivatives, such as:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a phenoxyacetamide moiety enhances its potential for various applications, distinguishing it from other oxadiazole derivatives .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-18-17(23-20-12)13-7-9-14(10-8-13)19-16(21)11-22-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTLXLOZVORVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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